(1R*,2S*)-2-(Methylamino)-1,2-diphenylethan-1-ol
Overview
Description
(1R*,2S*)-2-(Methylamino)-1,2-diphenylethan-1-ol is a useful research compound. Its molecular formula is C15H17NO and its molecular weight is 227.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Organocatalysis
Ionic liquid-supported organocatalysts derived from 1,2-diphenylethanes, such as (1R,2R)-1,2-bis[(S)-prolinamido]-1,2-diphenylethanes, are used in asymmetric aldol reactions. These organocatalysts have shown effectiveness in reactions involving acetone with α-keto esters or trifluoroacetophenone, providing high yields and moderate to high enantioselectivity. Additionally, these catalysts can be recycled, though with a gradual decrease in conversion and enantioselectivity (Kochetkov et al., 2015).
Pheromone Synthesis
The compound plays a role in the synthesis of enantiomerically pure (2S,3R)-3-methylalkan-2-ols, which are used as esters in the sex pheromones of several pine sawflies. This synthesis involves an asymmetric 1,3-dipolar cycloaddition, providing a valuable method for the production of similar compounds, showcasing the compound's utility in organic synthesis and chemical ecology (Karlsson & Högberg, 2000).
Molecular Shape Studies
The molecular shape and conformation of 2-methylamino-1-phenylethanol, an analogue of adrenaline, have been studied using free jet microwave absorption spectroscopy. This research provides insights into the conformational species of the compound, their stability, and the influence of substituents like the methyl group on these conformers. Such studies are critical in understanding the physical and chemical properties of biomolecules (Melandri et al., 2009).
Chemical Synthesis and Characterization
1,2-Diphenylethane derivatives are important organic synthetic intermediates. Various synthetic processes involving 1,2-diphenylethane have been explored, including reactions like F-C alkylation and benzyl coupling, highlighting the compound's significance in organic synthesis (Tang Zhong-feng, 2010).
Spectroscopy and Molecular Docking Studies
The compound has been extensively studied through spectroscopic methods like FT-IR, FT-Raman, UV, and NMR, contributing to a deeper understanding of its molecular structure. Additionally, molecular docking studies suggest potential inhibitory activity against Bacillus anthracis, indicating its relevance in medicinal chemistry and drug design (Subashini et al., 2016).
Properties
IUPAC Name |
(1R,2S)-2-(methylamino)-1,2-diphenylethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-16-14(12-8-4-2-5-9-12)15(17)13-10-6-3-7-11-13/h2-11,14-17H,1H3/t14-,15+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDFSDCBQJUWFG-LSDHHAIUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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